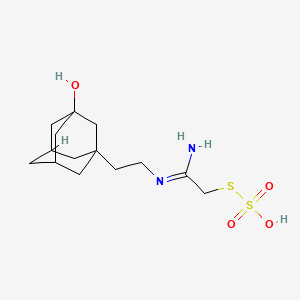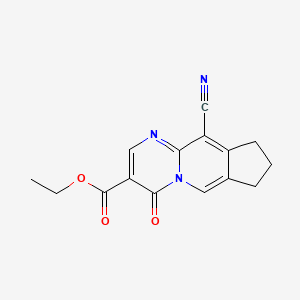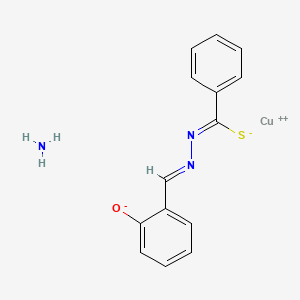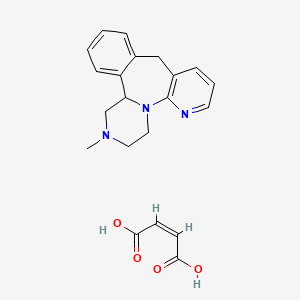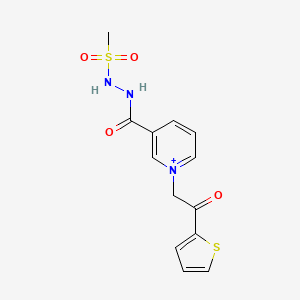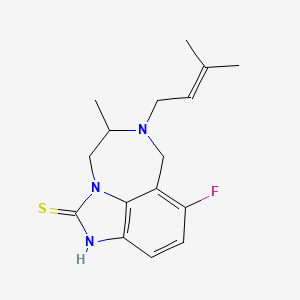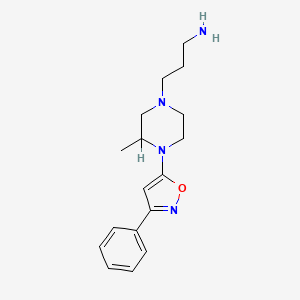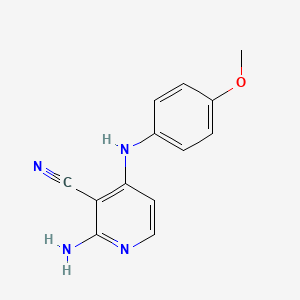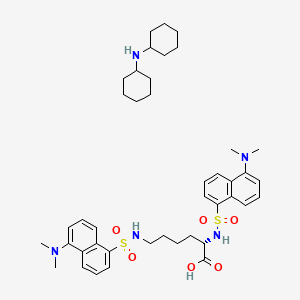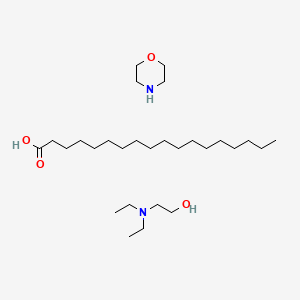
2-(Diethylamino)ethanol;morpholine;octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethanol, morpholine, and octadecanoic acid are three distinct chemical compounds that can be combined to form a complex molecule. Each of these components has unique properties and applications. 2-(Diethylamino)ethanol is a tertiary alkanolamine known for its high chemical stability and resistance to degradation . Morpholine is a heterocyclic amine with a wide range of industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethanol typically involves the reaction of diethylamine with ethylene oxide under controlled conditions . Morpholine can be synthesized through the dehydration of diethanolamine using sulfuric acid as a catalyst . Octadecanoic acid is usually derived from natural fats and oils through hydrolysis or saponification .
Industrial Production Methods
Industrial production of 2-(Diethylamino)ethanol involves large-scale chemical reactors where diethylamine and ethylene oxide are reacted under high pressure and temperature . Morpholine production in industrial settings often uses continuous flow reactors to ensure consistent quality and yield . Octadecanoic acid is produced in large quantities through the hydrolysis of triglycerides in fats and oils, followed by purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(Diethylamino)ethanol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: Morpholine can be reduced to form secondary amines.
Substitution: Octadecanoic acid can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for morpholine.
Substitution: Acid chlorides and alcohols are commonly used in substitution reactions involving octadecanoic acid.
Major Products
2-(Diethylamino)ethanol: Quaternary ammonium salts.
Morpholine: Secondary amines.
Octadecanoic acid: Esters and amides.
Applications De Recherche Scientifique
2-(Diethylamino)ethanol is used in the preparation of quaternary ammonium salts, which serve as phase transfer catalysts . Morpholine is widely used as a corrosion inhibitor and in the synthesis of pharmaceuticals . Octadecanoic acid finds applications in the production of soaps, cosmetics, and as a surfactant in various industrial processes .
Mécanisme D'action
2-(Diethylamino)ethanol acts as a co-solvent in various chemical reactions, enhancing the solubility of reactants and facilitating the formation of quaternary ammonium salts . Morpholine functions as a nucleophile in substitution reactions, attacking electrophilic centers to form new chemical bonds . Octadecanoic acid acts as a surfactant, reducing surface tension and aiding in the emulsification of oils and fats .
Comparaison Avec Des Composés Similaires
2-(Diethylamino)ethanol: Similar compounds include N,N-Diethylethanolamine and methyldiethanolamine.
Morpholine: Similar compounds include piperazine and pyrrolidine.
Octadecanoic acid: Similar compounds include palmitic acid and oleic acid.
Each of these compounds has unique properties that make them suitable for specific applications. For example, 2-(Diethylamino)ethanol has higher chemical stability compared to N,N-Diethylethanolamine . Morpholine is more versatile in industrial applications compared to piperazine . Octadecanoic acid has a higher melting point compared to palmitic acid, making it more suitable for certain industrial processes .
Propriétés
Numéro CAS |
70750-10-6 |
|---|---|
Formule moléculaire |
C28H60N2O4 |
Poids moléculaire |
488.8 g/mol |
Nom IUPAC |
2-(diethylamino)ethanol;morpholine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H15NO.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7(4-2)5-6-8;1-3-6-4-2-5-1/h2-17H2,1H3,(H,19,20);8H,3-6H2,1-2H3;5H,1-4H2 |
Clé InChI |
BUIGCFWRKZJBQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO.C1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


